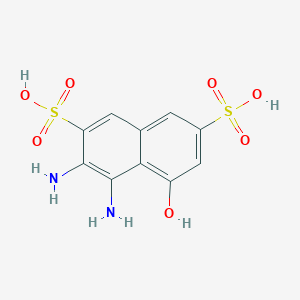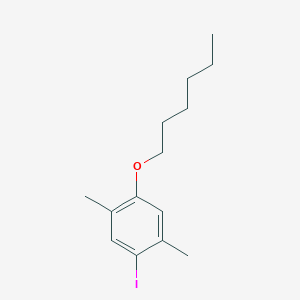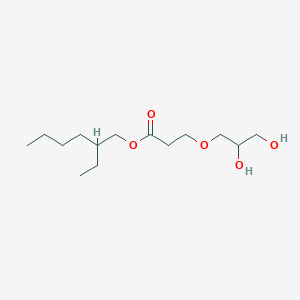
3,4-Diamino-5-hydroxynaphthalene-2,7-disulfonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3,4-Diamino-5-hydroxynaphthalene-2,7-disulfonic acid is a chemical compound with the molecular formula C10H10N2O7S2. It is known for its applications in various fields, including dye production and pharmaceuticals. This compound is characterized by its two amino groups, one hydroxyl group, and two sulfonic acid groups attached to a naphthalene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Diamino-5-hydroxynaphthalene-2,7-disulfonic acid typically involves multiple steps:
Sulfonation: Naphthalene is sulfonated using fuming sulfuric acid to produce 1,3,6-naphthalenetrisulfonic acid.
Nitration: The trisulfonic acid is then nitrated using a mixed acid to yield 1-nitro-3,6,8-naphthalenetrisulfonic acid.
Reduction: The nitro compound is reduced using iron powder and ammonium hydroxide to form 1-amino-3,6,8-naphthalenetrisulfonic acid.
Hydrolysis and Neutralization: The resulting compound is hydrolyzed and neutralized to obtain the final product.
Industrial Production Methods
Industrial production methods for this compound often involve similar steps but are optimized for large-scale synthesis. These methods may include continuous flow reactors and advanced purification techniques to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions
3,4-Diamino-5-hydroxynaphthalene-2,7-disulfonic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinones.
Reduction: Reduction reactions can convert nitro groups to amino groups.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Iron powder and ammonium hydroxide are typically used for reduction.
Substitution: Electrophiles such as acyl chlorides and sulfonyl chlorides are used in substitution reactions.
Major Products
Oxidation: Produces quinones.
Reduction: Produces amino derivatives.
Substitution: Produces various substituted naphthalene derivatives.
Applications De Recherche Scientifique
3,4-Diamino-5-hydroxynaphthalene-2,7-disulfonic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of dyes and pigments.
Biology: Employed in the study of enzyme reactions and as a staining agent.
Medicine: Investigated for its potential use in drug development.
Industry: Utilized in the production of fluorescent brightening agents and other specialty chemicals.
Mécanisme D'action
The mechanism of action of 3,4-Diamino-5-hydroxynaphthalene-2,7-disulfonic acid involves its interaction with various molecular targets. The amino and hydroxyl groups allow it to form hydrogen bonds and interact with enzymes and other proteins. These interactions can affect the activity of enzymes and other biological molecules, leading to various effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Amino-8-naphthol-3,6-disulfonic acid
- 4-Amino-5-hydroxynaphthalene-2,7-disulfonic acid monosodium salt
- 2,7-Naphthalenedisulfonic acid
Uniqueness
3,4-Diamino-5-hydroxynaphthalene-2,7-disulfonic acid is unique due to its specific arrangement of functional groups, which imparts distinct chemical properties and reactivity. This makes it particularly useful in applications requiring specific interactions with biological molecules and in the synthesis of complex organic compounds .
Propriétés
Numéro CAS |
878273-07-5 |
|---|---|
Formule moléculaire |
C10H10N2O7S2 |
Poids moléculaire |
334.3 g/mol |
Nom IUPAC |
3,4-diamino-5-hydroxynaphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C10H10N2O7S2/c11-9-7(21(17,18)19)2-4-1-5(20(14,15)16)3-6(13)8(4)10(9)12/h1-3,13H,11-12H2,(H,14,15,16)(H,17,18,19) |
Clé InChI |
MZELLYIAHFBDMX-UHFFFAOYSA-N |
SMILES canonique |
C1=C2C=C(C(=C(C2=C(C=C1S(=O)(=O)O)O)N)N)S(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1,3-Diphenyl-6-vinyl-1H-pyrazolo[3,4-b]quinoline](/img/structure/B14181325.png)

![N-{3-[3-(Trifluoromethyl)benzoyl]thieno[2,3-c]pyridin-2-yl}acetamide](/img/structure/B14181332.png)


![Bis{2-[4-(dimethylamino)phenyl]ethyl} propanedioate](/img/structure/B14181352.png)
![4-[(Ethylsulfanyl)carbonyl]-L-phenylalanine](/img/structure/B14181356.png)


![lithium;2-[[1-(benzenesulfonyl)pyrrolo[2,3-b]pyridin-2-yl]methyl]pyrrolidine-1-sulfonate](/img/structure/B14181376.png)
![Methyl 4-({[(2S)-pyrrolidin-2-yl]methyl}amino)benzoate](/img/structure/B14181386.png)
![1-[2-(3-Chlorophenyl)-1-phenylethenyl]pyrrolidine](/img/structure/B14181395.png)

![2-{4-[5-(3,4-Dimethylphenyl)-1,3-oxazol-2-yl]phenyl}-5-phenyl-1,3-oxazole](/img/structure/B14181404.png)
